molecular formula C21H18N2O3 B5777651 N-(4-benzamido-3-methoxyphenyl)benzamide

N-(4-benzamido-3-methoxyphenyl)benzamide

Cat. No.: B5777651
M. Wt: 346.4 g/mol
InChI Key: DKNBYZMNZIGGNT-UHFFFAOYSA-N
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Description

N-(4-Benzamido-3-methoxyphenyl)benzamide is a benzamide derivative featuring a central phenyl ring substituted at the 3-position with a methoxy (-OCH₃) group and at the 4-position with a benzamido (-NHCOC₆H₅) moiety. This dual substitution pattern confers unique physicochemical and biological properties, distinguishing it from simpler benzamides. Structurally, the compound combines hydrogen-bonding capacity (via the benzamido NH and carbonyl groups) with lipophilic aromatic and methoxy substituents, which may enhance membrane permeability and target binding .

Properties

IUPAC Name

N-(4-benzamido-3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-26-19-14-17(22-20(24)15-8-4-2-5-9-15)12-13-18(19)23-21(25)16-10-6-3-7-11-16/h2-14H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNBYZMNZIGGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-benzamido-3-methoxyphenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. This reaction is typically performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, mild, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures (above 180°C) . this method may not be compatible with all functionalized molecules, necessitating the use of alternative synthetic routes.

Chemical Reactions Analysis

Types of Reactions: N-(4-benzamido-3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: N-(4-benzamido-3-methoxyphenyl)benzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine: Its benzamide moiety is a common structural feature in many pharmaceutical compounds .

Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N-(4-benzamido-3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs vary in substitution patterns, influencing molecular weight, polarity, and functional group interactions. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
N-(4-Methoxyphenyl)benzamide C₁₄H₁₃NO₂ 227.26 g/mol 4-methoxy Simpler structure; moderate polarity
N-(3-Methoxyphenyl)benzamide C₁₄H₁₃NO₂ 227.26 g/mol 3-methoxy Altered H-bonding due to o-methoxy
4-Chloro-3-[(3-methoxybenzoyl)amino]-N-(4-methoxyphenyl)benzamide C₂₂H₁₉ClN₂O₄ 410.85 g/mol 4-methoxy, 3-chloro, 3-methoxybenzoyl Enhanced lipophilicity; halogen effects
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.34 g/mol 3,4-dimethoxy phenethyl chain Increased flexibility; improved bioavailability
  • Benzamido vs. Simple Benzamide : The additional benzamido group introduces a secondary amide, increasing hydrogen-bonding capacity and molecular weight (vs. simpler benzamides like Rip-B) .
  • Halogen Effects : Chloro-substituted analogs (e.g., ) exhibit higher molecular weights and enhanced lipophilicity, which may improve membrane penetration but reduce solubility.

Spectroscopic and Crystallographic Data

  • FT-IR : Benzamides exhibit characteristic C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) stretches. The target compound’s additional benzamido group may split these peaks due to conformational isomerism .
  • X-ray Diffraction: Analogous compounds (e.g., 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide) crystallize in monoclinic systems (space group P2₁/c) with intermolecular H-bonding stabilizing the lattice .

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